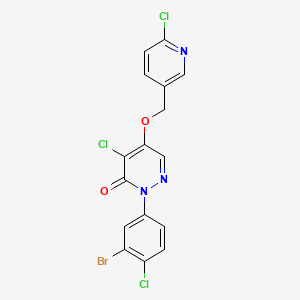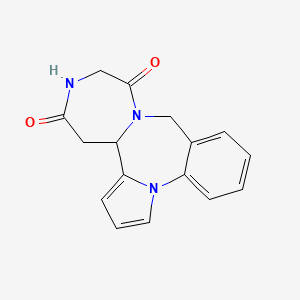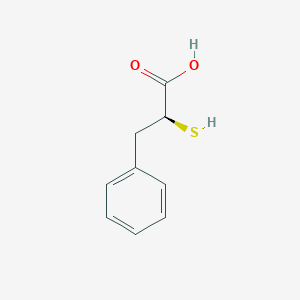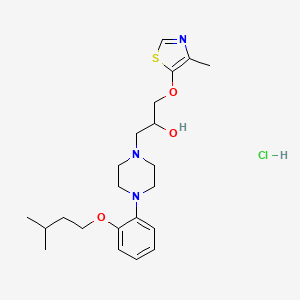
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound with a molecular formula of C22H34ClN3O3S This compound is characterized by its intricate structure, which includes a piperazine ring, a phenyl group, and a thiazole moiety
準備方法
The synthesis of 1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multiple steps, each requiring specific reaction conditions. The synthetic route generally includes:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Incorporation of the Thiazole Moiety: The thiazole ring is added via a condensation reaction with a thiazole precursor.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
化学反応の分析
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism of action of 1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(2-phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride: This compound lacks the 3-methylbutoxy group, which may affect its chemical and biological properties.
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, dihydrochloride: The dihydrochloride form may have different solubility and stability characteristics compared to the monohydrochloride form.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
136996-84-4 |
|---|---|
分子式 |
C22H34ClN3O3S |
分子量 |
456.0 g/mol |
IUPAC名 |
1-[4-[2-(3-methylbutoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H33N3O3S.ClH/c1-17(2)8-13-27-21-7-5-4-6-20(21)25-11-9-24(10-12-25)14-19(26)15-28-22-18(3)23-16-29-22;/h4-7,16-17,19,26H,8-15H2,1-3H3;1H |
InChIキー |
JHMRCMNXWDGPML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCCC(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


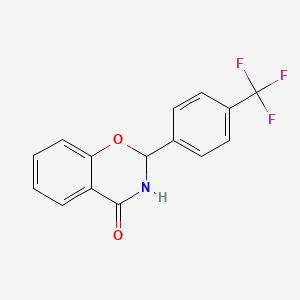

![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
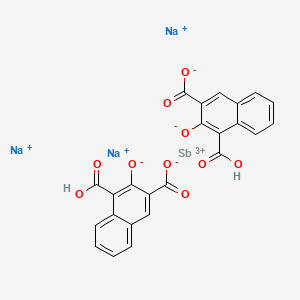
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)

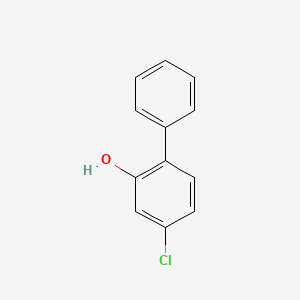

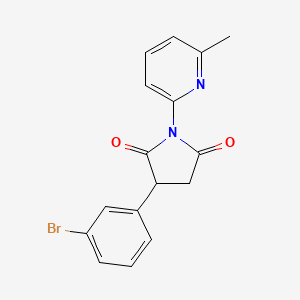
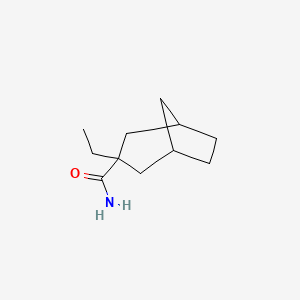
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
